molecular formula C20H26FN3O2S B2574449 N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 953989-77-0

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No. B2574449
M. Wt: 391.51
InChI Key: ZKCNFTDMKNCVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H26FN3O2S and its molecular weight is 391.51. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Molecular Probes

Researchers have developed fluorescent solvatochromic dyes with a structure that includes dimethylamino and sulfonyl groups, exhibiting strong solvent-dependent fluorescence. These compounds, characterized by "push-pull" electron transfer systems, are useful as ultrasensitive fluorescent molecular probes for studying biological events and processes due to their solvent polarity dependence, long emission wavelength, and high fluorescence quantum yields (Diwu et al., 1997).

Neurokinin-1 Receptor Antagonist

A compound has been identified as a high affinity, orally active h-NK(1) receptor antagonist with significant solubility in water, suitable for both intravenous and oral clinical administration. This development is important for pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Alzheimer's Disease Research

A specific compound was used in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease (AD) patients. This technique is expected to facilitate diagnostic assessment of AD and assist in monitoring responses during experimental treatments (Shoghi-Jadid et al., 2002).

Proton Exchange Membranes

A novel polyampholyte, sulfonated poly(aryl ether sulfone)s with pendent alkyl ammonium groups, has been prepared for use in proton exchange membranes. This development shows promise for applications requiring low water uptake and high proton conductivity, such as fuel cells (Zhang et al., 2010).

Drug Metabolism

The biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis has been demonstrated. This approach is significant for drug metabolism studies, providing a method to produce sufficient amounts of mammalian metabolites for structural characterization by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O2S/c1-23(2)20(16-6-9-19-17(12-16)10-11-24(19)3)13-22-27(25,26)14-15-4-7-18(21)8-5-15/h4-9,12,20,22H,10-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCNFTDMKNCVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)CC3=CC=C(C=C3)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide

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